molecular formula C9H8F2O2 B2461700 2-(3,4-Difluorophenyl)propanoic acid CAS No. 444170-17-6

2-(3,4-Difluorophenyl)propanoic acid

Cat. No. B2461700
CAS RN: 444170-17-6
M. Wt: 186.158
InChI Key: JVOHBPFLXAVCDU-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . The IUPAC name for this compound is 2-(3,4-difluorophenyl)propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3,4-Difluorophenyl)propanoic acid is 1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 186.16 .

Scientific Research Applications

Applications in Crystal Structure and Stability Enhancement

  • Crystal Structure Analysis : 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), is synthesized to enhance its chemical stability and liposolubility. It's hydrolyzed to release bioactive danshensu, and its crystal structure and stereochemistry are thoroughly analyzed using X-ray single crystal diffraction analysis (Chen et al., 2016).

Polymorphic Studies in Pharmaceuticals

  • Polymorphic Characterization : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride exhibits two polymorphic forms. These forms are characterized using comprehensive spectroscopic and diffractometric techniques, emphasizing the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Applications in Synthesis and Catalysis

  • Chiral Intermediate Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes, is produced using a ketoreductase (KRED) KR-01. This bioreduction process is optimized for high concentration substrates, leading to nearly 100% conversion and excellent enantiomeric excess, showcasing the potential for industrial applications due to its green and efficient nature (Guo et al., 2017).
  • Catalytic Applications in Material Science : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound, is utilized as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This process, featuring solvent-free esterification and reaction with bio-based amine, leads to almost 100% bio-based benzoxazine end-capped molecules, paving the way for sustainable material science applications (Trejo-Machin et al., 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements indicating it is harmful if swallowed and may cause skin irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(3,4-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHBPFLXAVCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444170-17-6
Record name 2-(3,4-difluorophenyl)propanoic acid
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